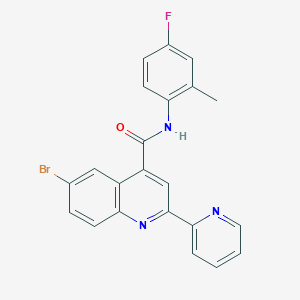
N-(3-cyano-2-thienyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(3-cyano-2-thienyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide, also known as CTQ, is a synthetic compound with potential therapeutic properties. CTQ belongs to the class of quinolinecarboxamide derivatives and has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-2-thienyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide involves the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound inhibits the activation of the PI3K/Akt/mTOR pathway, which is frequently activated in cancer cells and promotes cell growth and survival. This compound also inhibits the activation of the NF-κB pathway, which is involved in inflammation and cancer cell survival. Additionally, this compound has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, which are frequently targeted in cancer chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound induces apoptosis in cancer cells by activating the caspase pathway. This compound inhibits angiogenesis and metastasis by inhibiting the activity of various signaling pathways involved in these processes. This compound has also been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-2-thienyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control over its chemical properties and purity. This compound has been extensively studied for its potential use in cancer treatment, which provides a strong foundation for further research. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. This compound also has potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
For N-(3-cyano-2-thienyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide research include further exploration of its mechanism of action, investigation of its potential use in combination with other cancer therapies, and investigation of its potential use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
N-(3-cyano-2-thienyl)-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces apoptosis, the programmed cell death of cancer cells, by activating the caspase pathway. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, and metastasis, the spread of cancer cells to other parts of the body.
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-28-15-7-8-21(29-2)18(11-15)20-12-17(16-5-3-4-6-19(16)25-20)22(27)26-23-14(13-24)9-10-30-23/h3-12H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWOKRLASKNJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


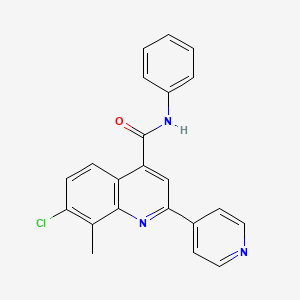

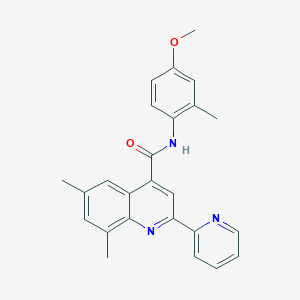

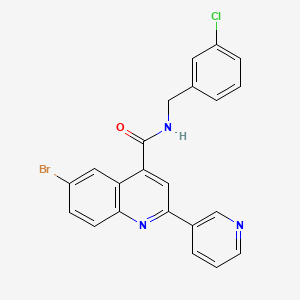

![4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B3504307.png)

![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504324.png)
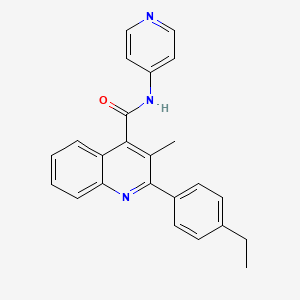
![N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504343.png)

![6-chloro-2-(2-pyridinyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B3504364.png)
